molecular formula C10H14N2O B13948170 2-Ethoxy-2-phenylacetamidine CAS No. 64058-86-2

2-Ethoxy-2-phenylacetamidine

Katalognummer: B13948170
CAS-Nummer: 64058-86-2
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: WKZQOXBWBKKPHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-2-phenylacetamidine is an organic compound with the molecular formula C10H14N2O It is known for its unique structure, which includes an ethoxy group and a phenylacetamidine moiety

Vorbereitungsmethoden

The synthesis of 2-Ethoxy-2-phenylacetamidine typically involves the reaction of ethyl acetate with phenylacetamidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Ethoxy-2-phenylacetamidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ethoxy group in this compound can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Research has investigated its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s structure allows for modifications that could lead to the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-2-phenylacetamidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

2-Ethoxy-2-phenylacetamidine can be compared with other similar compounds, such as:

    2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar ethoxy group but differs in its amine functionality.

    2-[[2-[(2-Carboxybenzoyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid: This compound has a more complex structure with additional functional groups.

The uniqueness of this compound lies in its specific combination of ethoxy and phenylacetamidine groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

64058-86-2

Molekularformel

C10H14N2O

Molekulargewicht

178.23 g/mol

IUPAC-Name

2-ethoxy-2-phenylethanimidamide

InChI

InChI=1S/C10H14N2O/c1-2-13-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,11,12)

InChI-Schlüssel

WKZQOXBWBKKPHO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1=CC=CC=C1)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.